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Compound of Interest

Compound Name: Tyrosine kinase-IN-8

Cat. No.: B15578264

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two potent tyrosine kinase
inhibitors: Tyrosine kinase-IN-8, also known as CHMFL-ABL-053, and the clinically approved
drug, ponatinib. The information is intended to assist researchers in evaluating their respective
biochemical and cellular activities.

Introduction

Ponatinib (Iclusig®) is a third-generation tyrosine kinase inhibitor (TKI) designed to potently

inhibit BCR-ABL, including the gatekeeper T315I mutation that confers resistance to earlier

generation TKIs.[1] It is a multi-targeted inhibitor, also showing activity against other kinases
such as VEGFR, PDGFR, and FGFR.[2]

Tyrosine kinase-IN-8 (CHMFL-ABL-053) is a novel, potent, and selective inhibitor of BCR-
ABL, SRC, and p38 kinases.[3] It was developed as a highly selective BCR-ABL inhibitor with
the aim of reducing off-target effects, such as the c-KIT inhibition commonly observed with
other BCR-ABL inhibitors.[3]

Mechanism of Action

Both ponatinib and CHMFL-ABL-053 are ATP-competitive inhibitors that bind to the ATP-
binding site of their target kinases, thereby preventing phosphorylation of downstream
substrates and inhibiting signal transduction pathways that drive cell proliferation and survival.
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Ponatinib was specifically designed with a carbon-carbon triple bond to overcome the steric
hindrance from the isoleucine residue in the T315I mutant of BCR-ABL.[1] CHMFL-ABL-053,
derived from a dihydropyrimidopyrimidine scaffold, also demonstrates potent inhibition of ABL1

kinase.[3]

Data Presentation
ble 1: Biocl ical Ki hibiti il

Kinase Target

Tyrosine kinase-IN-8
(CHMFL-ABL-053) ICso
(nM)

Ponatinib ICso (nM)

ABL1 70[3] 0.37[4]

ABL1 (T315I) Not Reported 2.0[4]

SRC 90[3] 5.4[4]

p38a 62[3] Not Reported
c-KIT >10000[3] 13[4]
PDGFRa Not Reported 1.1[4]
VEGFR2 Not Reported 1.5[4]
FGFR1 Not Reported 2.2[4]

Table 2: Cellular Activity Profile
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Tyrosine kinase-IN-

Cell Line Primary Target 8 (CHMFL-ABL- Ponatinib ICso (nM)
053) Glso (nM)

K562 BCR-ABL 14[3] 7.2[5]
KuU812 BCR-ABL 25[3] Not Reported
MEG-01 BCR-ABL 16[3] Not Reported
Ba/F3-BCR-ABL BCR-ABL Not Reported 0.5[5]
Ba/F3-BCR-ABL

BCR-ABL T315I Not Reported 11[5]
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Caption: Inhibition of the BCR-ABL signaling pathway by ponatinib and CHMFL-ABL-053.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the in vitro inhibitory activity of a

compound against a target kinase.
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Materials:

Recombinant kinase (e.g., ABL1, SRC)

» Peptide substrate specific for the kinase

o Test compounds (Tyrosine kinase-IN-8 or ponatinib) dissolved in DMSO
e ATP (Adenosine triphosphate)

» Kinase assay buffer

o 96-well or 384-well plates

o Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

» Plate reader

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

e In a multi-well plate, add the kinase, peptide substrate, and assay buffer.

e Add the diluted test compounds to the wells. Include a DMSO-only control.
« Initiate the kinase reaction by adding ATP.

 Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60
minutes).

o Stop the reaction and add the detection reagent according to the manufacturer's protocol.
o Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

o Calculate the percentage of kinase inhibition for each compound concentration relative to the
DMSO control.
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o Determine the ICso value by fitting the data to a dose-response curve using appropriate
software.

Prepare serial dilutions Add kinase, substrate,
of test compound and buffer to plate

Add test compound
to wells

Initiate reaction
with ATP
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add detection reagent
Calculate % inhibition

and IC50
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Caption: General workflow for a biochemical kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)
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This protocol outlines a common method for assessing the effect of a compound on the
proliferation of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., K562)

Complete cell culture medium

Test compounds (Tyrosine kinase-IN-8 or ponatinib) dissolved in DMSO
96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
Solubilization solution (e.g., DMSO or a solution of SDS in HCI)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Prepare serial dilutions of the test compounds in cell culture medium.

Remove the existing medium from the cells and add the medium containing the test
compounds. Include a vehicle control (medium with DMSO).

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells
to metabolize the MTT into formazan crystals.

Remove the medium containing MTT and add a solubilization solution to dissolve the
formazan crystals.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate
reader.
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o Calculate the percentage of cell proliferation inhibition for each compound concentration
relative to the vehicle control.

o Determine the Glso or ICso value by plotting the percentage of inhibition against the logarithm
of the compound concentration.[6]
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Caption: Workflow for a cellular proliferation (MTT) assay.

Conclusion

Both Tyrosine kinase-IN-8 (CHMFL-ABL-053) and ponatinib are potent inhibitors of BCR-ABL.
Based on the available data, ponatinib demonstrates higher potency against wild-type ABL1 in
biochemical assays. A key advantage of ponatinib is its well-documented activity against the
T315I resistance mutation.

CHMFL-ABL-053 exhibits high selectivity, notably its lack of significant c-KIT inhibition, which is
a common off-target effect of many BCR-ABL inhibitors.[3] This selectivity may translate to a
different safety profile, which warrants further investigation.

The choice between these inhibitors for research purposes will depend on the specific
experimental goals. For studies involving the T315] mutation, ponatinib is the more established
tool compound. For investigations where high selectivity against BCR-ABL and avoidance of c-
KIT inhibition are critical, CHMFL-ABL-053 presents a valuable alternative. This guide provides
the foundational data and methodologies to aid in these research decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26789553/
https://pubmed.ncbi.nlm.nih.gov/26789553/
https://pubmed.ncbi.nlm.nih.gov/26789553/
https://pubmed.ncbi.nlm.nih.gov/26789553/
https://www.benchchem.com/pdf/Ponatinib_s_Kinase_Inhibition_Profile_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Ponatinib_Cell_Based_Assays.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6480565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6480565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6480565/
https://www.benchchem.com/product/b15578264#tyrosine-kinase-in-8-head-to-head-comparison-with-ponatinib
https://www.benchchem.com/product/b15578264#tyrosine-kinase-in-8-head-to-head-comparison-with-ponatinib
https://www.benchchem.com/product/b15578264#tyrosine-kinase-in-8-head-to-head-comparison-with-ponatinib
https://www.benchchem.com/product/b15578264#tyrosine-kinase-in-8-head-to-head-comparison-with-ponatinib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15578264?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

